molecular formula C25H25ClFN5O3 B2700322 2-(2-chloro-4-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105200-37-0

2-(2-chloro-4-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Numéro de catalogue: B2700322
Numéro CAS: 1105200-37-0
Poids moléculaire: 497.96
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-chloro-4-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H25ClFN5O3 and its molecular weight is 497.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of the compound 2-[(2-chloro-4-fluorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are involved in a wide range of events under both normal and pathological conditions . Anticancer activity is one of the medicinal features of adenosine receptors and their four subtypes .

Mode of Action

The compound 2-[(2-chloro-4-fluorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide acts as an antagonist of the A2B receptor . This means it binds to the A2B receptor and blocks its activation, thereby inhibiting the receptor’s function . This antagonism is associated with anticancer activity .

Biochemical Pathways

The A2B receptors are expressed in human microvascular endothelial cells, where they regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors are involved in angiogenesis, a major mechanism for tumor growth regulation . Therefore, by antagonizing the A2B receptor, 2-[(2-chloro-4-fluorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can potentially inhibit tumor growth .

Pharmacokinetics

The compound’s cytotoxic evaluation showed promising active derivatives with ic50 values ranging from 19 to 64 μM on MDA-MB 231 cell line . This suggests that the compound has good bioavailability and can effectively reach its target in the body.

Result of Action

The result of the action of 2-[(2-chloro-4-fluorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is the inhibition of tumor growth . By antagonizing the A2B receptor, the compound can inhibit angiogenesis, a major mechanism for tumor growth regulation . This can potentially lead to a reduction in tumor size and progression .

Action Environment

The action environment of 2-[(2-chloro-4-fluorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is within the human body, specifically in areas where A2B receptors are expressed . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other drugs, the patient’s overall health status, and genetic factors that could affect the expression and function of the A2B receptor . .

Activité Biologique

The compound 2-(2-chloro-4-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the quinazoline family known for its diverse biological activities. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline core and various substituents that may influence its biological activity. The presence of the chloro and fluorine atoms is significant as these halogens can enhance the lipophilicity and binding affinity to target proteins.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Properties : Quinazoline derivatives have been extensively studied for their potential in cancer therapy. They often act as inhibitors of specific kinases involved in cell proliferation and survival.
  • Antimicrobial Activity : Some studies suggest that quinazoline derivatives possess antimicrobial properties against various pathogens.
  • Antiparasitic Effects : Certain derivatives have shown efficacy against malaria parasites such as Plasmodium falciparum.

Anticancer Activity

A study highlighted the effectiveness of quinazoline derivatives in inhibiting Polo-like kinase 1 (Plk1), a target in cancer therapy. The identified compounds demonstrated significant inhibitory activity against Plk1 with IC50 values in the low micromolar range. For instance, analogs derived from triazoloquinazolinone scaffolds showed promising results in preclinical models of cancer, indicating their potential for drug development against Plk1-addicted cancers .

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit antimicrobial properties. A specific study on related compounds found that they displayed activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial protein synthesis or interference with metabolic pathways .

Antiparasitic Activity

In an investigation focused on antiplasmodial activity, certain quinazoline derivatives were optimized for enhanced efficacy against Plasmodium berghei in mouse models. The lead compounds showed oral bioavailability and effective plasma concentration levels that contributed to their antimalarial action .

Case Studies

Study FocusCompound TestedResults
Cancer InhibitionTriazoloquinazolinone derivativesIC50 < 1 μM against Plk1
AntimicrobialQuinazoline derivativesEffective against multiple bacterial strains
AntimalarialOptimized quinazoline derivativesED90 < 1 mg/kg in P. berghei model

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, the compound was tested against a panel of human tumor cells and showed promising results with mean GI50 values indicating effective growth inhibition.

  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it may target the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth.

Antimicrobial Activity

In addition to its anticancer effects, this compound has also shown potential as an antimicrobial agent. Preliminary studies suggest that it may inhibit microbial DNA gyrase, making it a candidate for further development as an antibiotic.

Case Studies

  • Study on Antitumor Activity :
    • A study published in 2024 evaluated the anticancer efficacy of the compound using the National Cancer Institute's protocols. It demonstrated significant inhibition rates across multiple cancer cell lines with an average growth inhibition rate of 12.53% .
  • Antimicrobial Evaluation :
    • Another study focused on the antimicrobial properties of the compound against various bacterial strains. The results indicated that it possesses moderate antibacterial activity, warranting further investigation into its potential as a therapeutic agent for infections .

Propriétés

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClFN5O3/c1-2-11-30-23(34)19-10-8-15(22(33)28-18-5-3-4-6-18)12-21(19)32-24(30)29-31(25(32)35)14-16-7-9-17(27)13-20(16)26/h7-10,12-13,18H,2-6,11,14H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLAIHBSQKNZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.